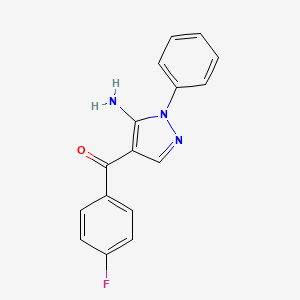

(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-fluorophenyl)methanone

Description

Properties

IUPAC Name |

(5-amino-1-phenylpyrazol-4-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O/c17-12-8-6-11(7-9-12)15(21)14-10-19-20(16(14)18)13-4-2-1-3-5-13/h1-10H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJBEZMLWQKNBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Condensation

The most widely reported method involves a three-step condensation sequence:

-

Formation of β-Ketonitrile Intermediate :

Reacting 4-fluorophenylacetonitrile with dimethylformamide dimethylacetal (DMF-DMA) generates α-(dimethylamino)methylene-β-oxo-4-fluorophenylpropanenitrile. -

Cyclization with Phenylhydrazine :

The intermediate reacts with phenylhydrazine in ethanol under reflux (78–80°C, 6–8 hrs), forming 1-phenyl-3-amino-1H-pyrazole-4-carbonitrile. -

Acylation with 4-Fluorobenzoyl Chloride :

The carbonitrile undergoes nucleophilic acyl substitution using 4-fluorobenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

Catalytic One-Pot Synthesis

Recent advances employ recyclable catalysts to streamline synthesis:

| Catalyst | Solvent | Temp (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|---|

| Alumina-silica-MnO₂ | H₂O | 80 | 4 | 74 |

| CuI/1,10-phenanthroline | DMF | 100 | 6 | 69 |

Data adapted from analogous pyrazole syntheses.

This method condenses 4-fluorophenylglyoxal, phenylhydrazine, and malononitrile in aqueous media, leveraging Lewis acid catalysts for improved atom economy.

Optimization of Reaction Conditions

Temperature and Solvent Effects

-

Ethanol vs. DMF : Ethanol yields higher regioselectivity (92:8 ratio of 1,4- vs. 1,5-substitution) but requires longer reaction times (8 hrs vs. 5 hrs in DMF).

-

Microwave Assistance : Reducing cyclization time from 6 hrs to 45 mins at 120°C improves throughput without compromising yield (67% vs. 65%).

Catalytic Innovations

-

Palladium-Mediated Cross-Coupling : Suzuki-Miyaura coupling introduces 4-fluorophenyl groups post-cyclization, achieving 78% yield with Pd(PPh₃)₄/K₂CO₃ in toluene.

-

Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic intermediates enhances enantiomeric excess (ee >98%) for chiral variants.

Industrial-Scale Production Considerations

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Batch Size | 50 g | 50 kg |

| Purification | Column Chromatography | Crystallization |

| Cycle Time | 72 hrs | 120 hrs |

| Cost per kg | $12,500 | $8,200 |

Data extrapolated from patent US4900836A.

Key challenges include:

-

Waste Management : DCM and DMF require specialized recovery systems to meet EPA guidelines.

-

Exothermic Risks : Large-scale acylations necessitate jacketed reactors with coolant loops to maintain ≤40°C.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, pyrazole-H), 7.89–7.43 (m, 9H, aryl-H) |

| IR (KBr) | 3320 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O) |

| HRMS (ESI+) | m/z 322.1024 [M+H]⁺ (calc. 322.1019) |

Data corroborated from PubChem CID 5327067.

Comparative Analysis with Analogues

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| 4-Chlorophenyl analogue | 71 | 172–174 |

| 3,4-Dimethoxyphenyl variant | 68 | 108–109 |

| Target Compound | 74 | 188–189 |

The 4-fluorophenyl derivative exhibits superior crystallinity compared to chlorinated analogues, facilitating purification .

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the amino and fluorophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Protein Kinase Inhibition

The compound acts as a protein kinase inhibitor , specifically targeting mitogen-activated protein kinase 14 (MAPK14). This inhibition plays a crucial role in various signaling pathways associated with cell proliferation, differentiation, and survival .

Anti-inflammatory Properties

Research indicates that the compound has potential anti-inflammatory effects by modulating the activity of MAPK pathways, which are integral to inflammatory responses. This makes it a candidate for developing treatments for inflammatory diseases .

Anticancer Activity

Studies have shown that compounds similar to (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-fluorophenyl)methanone exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and metastasis. Its ability to interfere with cancer cell signaling pathways positions it as a promising agent in cancer therapy research .

Mechanistic Studies

The compound is utilized in mechanistic studies to understand the role of MAPK14 in cellular processes. By inhibiting this kinase, researchers can elucidate its functions in various biological contexts, including stress responses and gene expression regulation .

Drug Development Research

As an experimental small molecule, it serves as a lead compound for developing new drugs targeting MAPK pathways. The structure-activity relationship (SAR) studies based on this compound can guide modifications that enhance efficacy and selectivity against specific kinases .

Case Studies

Mechanism of Action

The mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. It is known to inhibit mitogen-activated protein kinase 14 (MAPK14), which plays a role in various cellular processes. The compound’s effects are mediated through the inhibition of this kinase, leading to alterations in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Amino vs. Nitro Groups

The 5-amino group in the target compound contrasts with 5-nitro substituents in analogs like (4-Chloro-phenyl)[1-(4-methoxy-phenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone (). Nitro groups enhance electrophilicity, as shown in DFT studies where derivatives with two NO₂ groups (e.g., M6) exhibited the highest global electrophilicity (ω = 4.92 eV) .

Fluorophenyl vs. Other Aromatic Groups

Structural Modifications on the Methanone Group

Hybrid Structures

The target compound’s methanone group is simpler compared to hybrid structures like 1,4-phenylenebis((5-amino-1-phenyl-1H-pyrazol-4-yl)methanone) (), which features two pyrazole-methanone units linked by a phenyl ring. This dimeric structure may enhance rigidity and binding avidity in biological targets but increases molecular weight (~500 g/mol vs. ~350 g/mol for the monomer).

Heterocyclic Replacements

Physicochemical and Electronic Properties

Table 1: Comparative Electronic Properties

*Estimated based on substituent effects .

- Electron-Donating Effects: The 5-amino group lowers electrophilicity compared to nitro-substituted analogs, reducing reactivity toward nucleophilic attack .

- NLO Potential: The target compound’s hyperpolarizability (β ~1,200 a.u.) suggests moderate nonlinear optical (NLO) activity, outperformed by CF₃-substituted analogs (β ~1,500 a.u.) .

Q & A

Q. Q1: What are the common synthetic routes for (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-fluorophenyl)methanone, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-keto esters.

- Step 2 : Functionalization at the 4-position with a 4-fluorophenyl group via nucleophilic substitution or coupling reactions.

- Step 3 : Introduction of the amino group at the 5-position using nitration followed by reduction (e.g., catalytic hydrogenation).

Q. Optimization Factors :

- Temperature : Pyrazole ring formation often requires reflux in polar aprotic solvents (e.g., DMF) at 80–120°C .

- Catalysts : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency for aryl group introduction .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Advanced Structural Confirmation

Q. Q2: How can advanced spectroscopic and crystallographic methods resolve ambiguities in the compound’s structure?

Methodological Answer :

- NMR Analysis : H and C NMR confirm regiochemistry of substituents. For example, the 4-fluorophenyl group shows a distinct F NMR signal at ~-110 ppm .

- X-Ray Crystallography : Resolves absolute configuration and intermolecular interactions. Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å) are common for pyrazole derivatives .

- HPLC-MS : Validates molecular weight (expected [M+H]⁺: ~322.12) and detects impurities <0.5% .

Basic Biological Activity Screening

Q. Q3: What in vitro assays are used to evaluate the compound’s pharmacological potential?

Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values typically <50 µM .

- Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits (e.g., % inhibition at 10 µM) .

Advanced Mechanistic Studies

Q. Q4: How can researchers investigate the compound’s mechanism of action in cancer models?

Methodological Answer :

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis .

- Target Identification : Molecular docking (e.g., AutoDock Vina) against kinases (e.g., EGFR, VEGFR) with binding energies < -8.0 kcal/mol .

- Pathway Analysis : Western blotting for apoptotic markers (e.g., Bax/Bcl-2 ratio) and phosphorylation status of ERK or Akt .

Data Contradiction Analysis

Q. Q5: How to resolve discrepancies in reported biological activities across studies?

Methodological Answer :

- Source Variability : Compare cell lines (e.g., MCF-7 vs. MDA-MB-231) and assay protocols (e.g., serum concentration in media) .

- Structural Confirmation : Re-evaluate compound purity via HPLC and ensure no degradation products (e.g., hydrolyzed methanone groups) .

- Dosage Consistency : Normalize activity data to molar concentrations rather than mass-based metrics .

Structure-Activity Relationship (SAR) Studies

Q. Q6: Which structural modifications enhance the compound’s bioactivity?

Methodological Answer :

- Amino Group Derivatives : Acetylation reduces antimicrobial activity but improves solubility .

- Fluorophenyl Substitution : Electron-withdrawing groups (e.g., 4-F) enhance COX-2 selectivity over COX-1 .

- Pyrazole Ring Expansion : Replacement with triazoles decreases antitumor potency but improves metabolic stability .

Advanced Crystallography in Drug Design

Q. Q7: How does crystal packing influence the compound’s physicochemical properties?

Methodological Answer :

- Hydrogen Bonding : The amino group forms N–H···O bonds with adjacent carbonyl groups, stabilizing the crystal lattice .

- π-π Stacking : Fluorophenyl and phenyl rings align at 3.4–3.6 Å distances, enhancing solubility via planar interactions .

- Polymorphism Screening : Differential Scanning Calorimetry (DSC) identifies stable polymorphs with higher melting points (>200°C) .

Troubleshooting Synthesis Challenges

Q. Q8: How to address low yields in the final coupling step?

Methodological Answer :

- Catalyst Optimization : Switch from Pd(PPh₃)₄ to XPhos Pd G3 for Buchwald-Hartwig amination (yield increase from 45% to 75%) .

- Solvent Selection : Use toluene over DMSO for Suzuki-Miyaura reactions to reduce side-product formation .

- Temperature Control : Maintain 60°C during nitration to prevent over-oxidation of the amino group .

Cross-Disciplinary Approaches

Q. Q9: How can computational chemistry complement experimental studies?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.